![molecular formula C27H24N2O6 B11651881 1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (let’s call it Compound X for brevity) is a complex organic compound with the following chemical formula:
C31H27N3O4S2
. It belongs to the class of heterocyclic compounds and contains a benzodioxole ring fused with a pyrimidine ring.準備方法
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the coupling of a benzodioxole-containing intermediate with a pyrimidine derivative. Copper-catalyzed coupling reactions followed by bromination steps have been employed . detailed synthetic procedures are proprietary and may vary depending on the specific industrial process.
Industrial Production: Industrial-scale production of Compound X typically involves multistep synthesis, purification, and isolation. The exact conditions and scale-up methods are closely guarded by manufacturers.
化学反応の分析
Compound X undergoes several chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different intermediates.
Substitution: Substituents on the benzodioxole ring can be modified.
Condensation: It can participate in condensation reactions.
Common reagents include palladium catalysts, brominating agents, and various bases. Major products formed during these reactions depend on the specific reaction conditions.
科学的研究の応用
Compound X has diverse applications:
Medicine: It exhibits potential antitumor activity .
Chemistry: Researchers explore its reactivity and use it as a building block.
Biology: It may interact with cellular targets.
Industry: Its derivatives find applications in materials science.
作用機序
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
類似化合物との比較
Compound X’s uniqueness lies in its fused benzodioxole-pyrimidine structure. Similar compounds include other pyrimidine derivatives, but none share this exact combination.
特性
分子式 |
C27H24N2O6 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
1,3-benzodioxol-5-ylmethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H24N2O6/c1-17-24(26(30)33-15-19-11-12-22-23(13-19)35-16-34-22)25(29-27(31)28-17)20-9-5-6-10-21(20)32-14-18-7-3-2-4-8-18/h2-13,25H,14-16H2,1H3,(H2,28,29,31) |
InChIキー |
FSQMGEVFZRRFOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


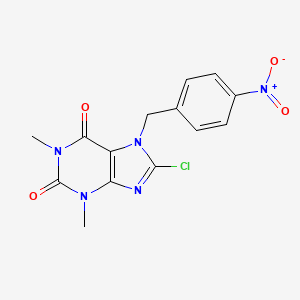
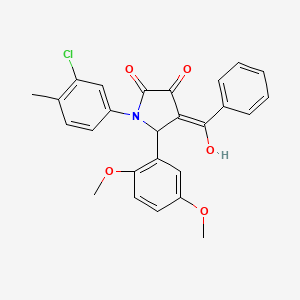
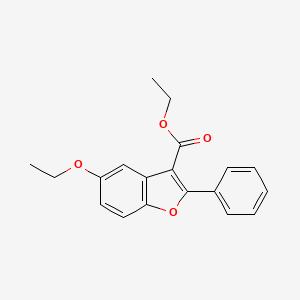
![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
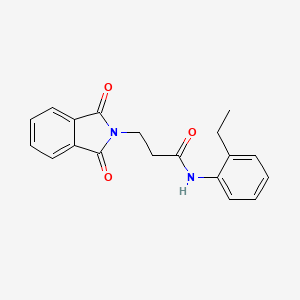
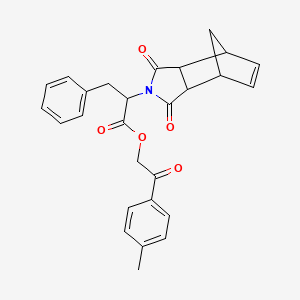
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)
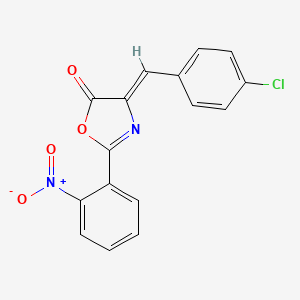
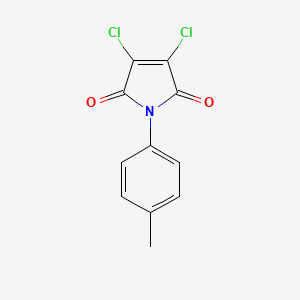
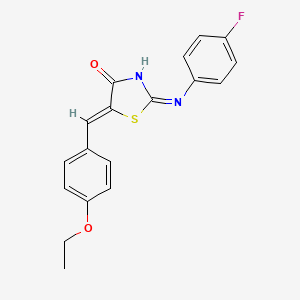
![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
